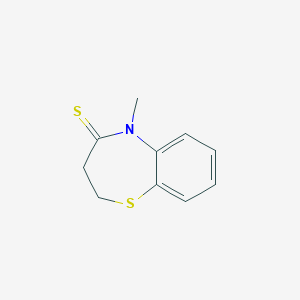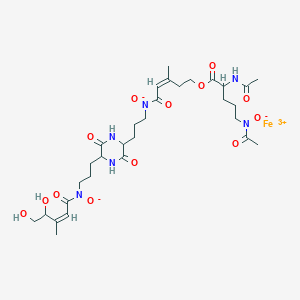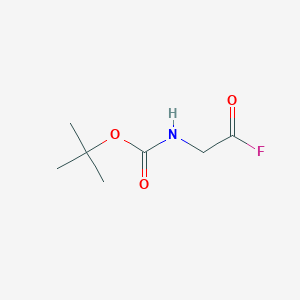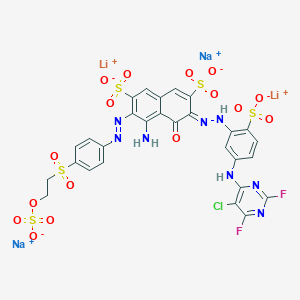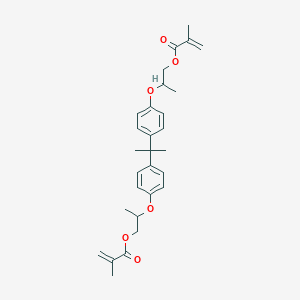
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate, also known as BisGMA, is a commonly used resin in dentistry and restorative materials. It is a dimethacrylate monomer, which means it contains two methacrylate groups, and is used as a cross-linking agent in dental composites. BisGMA is synthesized by the reaction of bisphenol A with glycidyl methacrylate, followed by the addition of methacrylic acid.
作用机制
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate acts as a cross-linking agent in dental composites. It forms a network of polymer chains that gives the material its strength and durability. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate also helps to improve the bonding between the composite material and the tooth structure.
生化和生理效应
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is biocompatible, which means it is not harmful to living tissue. However, there have been concerns about the release of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers from dental composites into the oral cavity. Studies have shown that (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers can be released from dental composites over time and can potentially cause adverse effects, such as cytotoxicity and genotoxicity.
实验室实验的优点和局限性
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is widely used in dental research due to its excellent mechanical properties and biocompatibility. However, there are limitations to its use in lab experiments. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate can be difficult to dissolve in water, which can make it challenging to prepare solutions for experiments. Additionally, (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate can polymerize quickly, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate. One area of interest is the development of new dental composites that contain (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers that are less likely to be released into the oral cavity. Another area of interest is the investigation of the potential health effects of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers released from dental composites. Finally, there is a need for further research on the synthesis and properties of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other dimethacrylate monomers.
合成方法
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is synthesized by the reaction of bisphenol A with glycidyl methacrylate, followed by the addition of methacrylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or dimethylaminopyridine, and a solvent, such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography to remove any impurities.
科学研究应用
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is widely used in dentistry and restorative materials due to its excellent mechanical properties, such as high strength and durability. It is also biocompatible, which means it is not harmful to living tissue. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is used in a variety of dental applications, such as fillings, crowns, and bridges.
属性
CAS 编号 |
126415-01-8 |
|---|---|
产品名称 |
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate |
分子式 |
C29H36O6 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
2-[4-[2-[4-[1-(2-methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H36O6/c1-19(2)27(30)32-17-21(5)34-25-13-9-23(10-14-25)29(7,8)24-11-15-26(16-12-24)35-22(6)18-33-28(31)20(3)4/h9-16,21-22H,1,3,17-18H2,2,4-8H3 |
InChI 键 |
PPQQLTZAHODMPQ-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |
规范 SMILES |
CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |
其他 CAS 编号 |
24447-72-1 |
同义词 |
2,2-bis(4-(2-methacryloyloxypropoxy)phenyl)propane BIS-2-PMA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



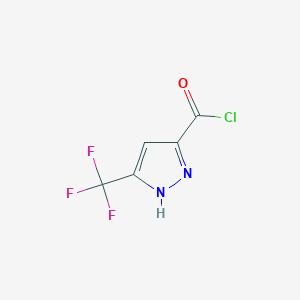
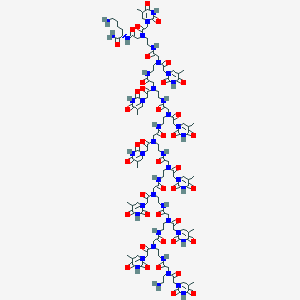
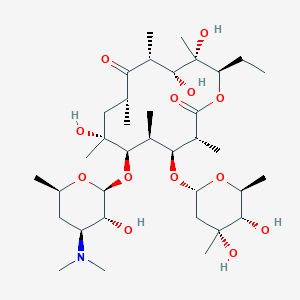
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
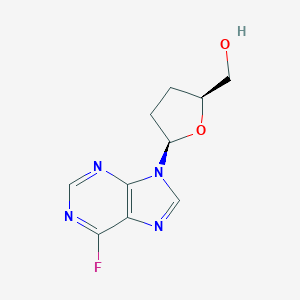
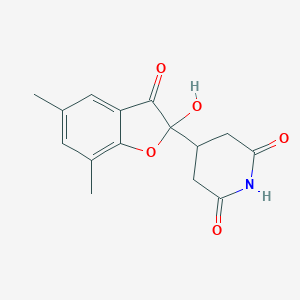
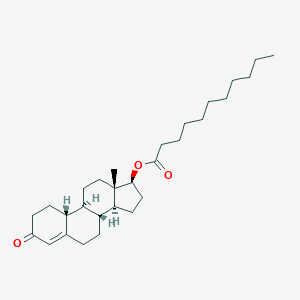
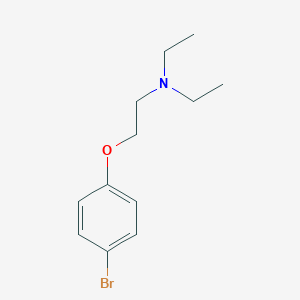
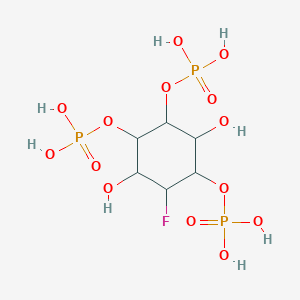
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
